Product packaging for Ethyl 3-butenoate(Cat. No.:CAS No. 1617-18-1)

Ethyl 3-butenoate

Cat. No.: B156250
CAS No.: 1617-18-1
M. Wt: 114.14 g/mol
InChI Key: BFMKFCLXZSUVPI-UHFFFAOYSA-N
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Description

Historical Context and Significance of Unsaturated Esters in Organic Chemistry

The study of unsaturated esters is deeply rooted in the history of organic chemistry, with their importance being recognized from the early days of the discipline. Initially, much of the interest in these compounds stemmed from their prevalence in nature, being key components of fats, oils, and waxes. The presence of carbon-carbon double bonds in these esters introduces a level of structural complexity and reactivity that is absent in their saturated counterparts. This unsaturation leads to differences in physical properties, such as lower melting points, which is why vegetable oils (rich in unsaturated esters) are liquids at room temperature, while animal fats (rich in saturated esters) are solids. rroij.com

The development of synthetic methodologies in the 19th and 20th centuries further propelled the significance of unsaturated esters. researchgate.net Chemists began to understand and harness the reactivity of the double bond and the ester group, leading to the development of fundamental organic reactions. The unique electronic properties of α,β-unsaturated esters, where the double bond is conjugated with the carbonyl group, made them key players in iconic reactions like the Michael addition and the Claisen condensation. These reactions became cornerstone methods for carbon-carbon bond formation, enabling the construction of more elaborate molecular architectures. The ability to stereoselectively synthesize and manipulate unsaturated esters has been a continuous area of research, driving the development of new catalysts and reagents.

Scope and Relevance of Ethyl 3-butenoate in Advanced Chemical Synthesis

This compound, with its terminal and non-conjugated double bond, offers a distinct reactivity profile compared to its α,β-unsaturated isomers. This structural feature makes it a particularly useful building block in a variety of advanced synthetic transformations. Its applications span from being a key starting material in the synthesis of bioactive compounds to its use in complex catalytic reactions.

One of the prominent applications of this compound is in Michael addition reactions . While not a classical Michael acceptor itself, it can be readily isomerized to its conjugated form, or its enolate can be used in reactions, making it a precursor for the synthesis of more complex molecules. Furthermore, the double bond in this compound can participate in various cycloaddition reactions , which are crucial for the construction of cyclic frameworks found in many pharmaceuticals and natural products.

Recent research has highlighted the utility of this compound in stereoselective synthesis. For instance, it has been employed as a substrate in asymmetric catalysis to introduce chirality, leading to the formation of enantiomerically enriched products. The development of efficient catalytic systems for the transformation of this compound continues to be an active area of investigation, with a focus on achieving high yields and selectivities under mild and sustainable conditions.

Detailed Research Findings:

Several synthetic methods have been developed for the preparation of this compound. A common laboratory-scale synthesis involves the reaction of crotonyl chloride with ethanol (B145695) in the presence of a base like triethylamine. chemicalbook.com This method proceeds via an initial formation of ethyl crotonate, which is then isomerized. Industrial production often relies on the carbonylation of allyl alcohol in the presence of a palladium catalyst, although achieving high yields can be challenging.

Below are tables summarizing the physical and spectroscopic properties of this compound, which are essential for its characterization and handling in a research setting.

Interactive Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀O₂ nih.govnist.gov
Molecular Weight114.14 g/mol nih.gov
Boiling Point119-124 °C stenutz.euthegoodscentscompany.com
Density0.916 g/mL stenutz.eu
Refractive Index1.411 stenutz.eu
Flash Point30.70 °C thegoodscentscompany.com

Interactive Table 2: Spectroscopic Data of this compound

Spectroscopy TypeKey Peaks/ShiftsSource
¹H NMR Chemical shifts (δ) will vary depending on the solvent used. Typical signals include those for the ethyl group (triplet and quartet), the allylic protons, and the vinyl protons. researchgate.net
¹³C NMR Chemical shifts (δ) will vary depending on the solvent used. Characteristic peaks for the carbonyl carbon, the carbons of the double bond, the allylic carbon, and the ethyl group carbons are observed. nih.govresearchgate.net
Infrared (IR) Characteristic absorption bands for the C=O stretch of the ester (around 1740 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and the C-O stretch of the ester. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is vibrant, with a continuous drive towards developing more efficient and selective synthetic methodologies. A significant focus lies in the realm of asymmetric catalysis , where the goal is to control the stereochemical outcome of reactions involving this prochiral molecule. The development of novel catalysts that can achieve high enantioselectivity in reactions such as hydrogenation, hydroformylation, and other addition reactions is a key area of interest.

Another area of active research is the use of this compound in cascade or tandem reactions . These reactions, where multiple bond-forming events occur in a single pot, offer a more atom- and step-economical approach to complex molecule synthesis. The unique reactivity of both the ester and the alkene functionalities in this compound makes it an attractive substrate for such transformations.

Despite the progress, several gaps and challenges remain in the chemistry of this compound. One of the primary challenges is the development of highly efficient and scalable "green" synthesis methods . While some biocatalytic approaches have been explored for related unsaturated esters, their application to this compound on a large scale is still in its infancy. nih.gov There is a need for more sustainable catalytic systems that utilize earth-abundant metals and operate under environmentally benign conditions.

Furthermore, a deeper mechanistic understanding of many of the catalytic transformations involving this compound is required. rroij.com Elucidating the precise reaction pathways and the nature of the active catalytic species will be crucial for the rational design of more effective catalysts and reaction conditions. The exploration of this compound in novel polymerization reactions and as a monomer for new materials also represents a promising but underexplored research avenue. Addressing these gaps will undoubtedly unlock the full potential of this versatile chemical compound in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B156250 Ethyl 3-butenoate CAS No. 1617-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl but-3-enoate
Source PubChem
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InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BFMKFCLXZSUVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

905817-82-5
Record name Ethyl vinylacetate homopolymer
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DSSTOX Substance ID

DTXSID9074698
Record name 3-Butenoic acid, ethyl ester
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Molecular Weight

114.14 g/mol
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CAS No.

1617-18-1
Record name Ethyl vinylacetate
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Record name 3-Butenoic acid, ethyl ester
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Record name Ethyl 3-butenoate
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Record name 3-Butenoic acid, ethyl ester
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Record name 3-Butenoic acid, ethyl ester
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Synthetic Methodologies for Ethyl 3 Butenoate and Its Derivatives

Established Synthetic Pathways for Ethyl 3-butenoate

Esterification Reactions and Optimizations

The most direct and classical method for the synthesis of this compound is the Fischer-Speier esterification of 3-butenoic acid with ethanol (B145695). This acid-catalyzed reaction is an equilibrium process, and strategies to drive the reaction towards the product are often employed. organic-chemistry.orgmasterorganicchemistry.com These strategies typically involve using an excess of one of the reactants, usually the alcohol, or removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the ester. masterorganicchemistry.comyoutube.com

Table 1: Factors Influencing Fischer-Speier Esterification Yield masterorganicchemistry.com

FactorDescriptionImpact on Yield
Reactant Ratio Using a large excess of the alcohol (ethanol) shifts the equilibrium to the product side.A 10-fold excess of alcohol can increase the yield to 97%, and a 100-fold excess can lead to a 99% yield.
Catalyst Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used to protonate the carboxylic acid and increase its electrophilicity.The choice and concentration of the catalyst can affect the reaction rate.
Water Removal Techniques such as azeotropic distillation or the use of dehydrating agents (e.g., molecular sieves) remove water, driving the equilibrium forward.Continuous removal of water can lead to near-quantitative conversion to the ester.

In addition to traditional acid catalysis, enzymatic methods have been explored for the synthesis of butenoate esters, offering a greener alternative. Lipases, such as those from Candida antarctica (CALB), have been successfully used to catalyze the esterification of butanoic acid and ethanol. researchgate.netresearchgate.net These enzymatic reactions are often performed under milder conditions and can exhibit high selectivity. researchgate.netresearchgate.net Optimization of enzymatic esterification involves considering parameters such as enzyme concentration, substrate molar ratio, temperature, and the use of a solvent or a solvent-free system. researchgate.netnih.gov For instance, in the enzymatic synthesis of octyl formate, the concentration of the immobilized lipase (B570770) Novozym 435 was found to be a critical parameter, with an optimal concentration leading to the highest conversion. nih.gov

Palladium-Catalyzed Alkoxycarbonylation of Allylic Halides

Palladium-catalyzed alkoxycarbonylation represents a powerful method for the synthesis of esters from unsaturated substrates. rsc.org This reaction involves the addition of carbon monoxide and an alcohol to an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, an allylic halide such as allyl chloride can be used as the starting material. The catalytic cycle generally involves the oxidative addition of the allylic halide to a Pd(0) species, followed by CO insertion to form an acyl-palladium intermediate. Subsequent alcoholysis with ethanol releases the desired ester, this compound, and regenerates the active palladium catalyst. rsc.org The choice of ligands for the palladium catalyst is crucial for controlling the regioselectivity and efficiency of the reaction. rsc.orgcolab.ws For example, in the alkoxycarbonylation of allenes, the use of different phosphine (B1218219) ligands can direct the reaction to produce either α,β- or β,γ-unsaturated esters. colab.ws

Specific Preparative Routes Involving Crotonyl Chloride

While not a direct precursor to this compound, crotonyl chloride (but-2-enoyl chloride) is a constitutional isomer and its reactions provide insight into the synthesis of butenoate esters. The reaction of crotonyl chloride with ethanol would be expected to yield ethyl crotonate (ethyl but-2-enoate), a structural isomer of this compound. This reaction is a straightforward acyl substitution where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride leaving group. The high reactivity of acid chlorides generally allows this reaction to proceed rapidly without the need for a catalyst. The resulting ethyl crotonate is a valuable compound in its own right, used as a solvent and in the synthesis of other organic molecules. magritek.com

Synthesis of Chiral and Stereoisomeric Forms of this compound Analogs

Enantioselective Synthesis of Ethyl 3-hydroxybutanoate Derivatives

The synthesis of chiral ethyl 3-hydroxybutanoate is of great importance as this motif is a key building block in the synthesis of many natural products. elsevierpure.comorgsyn.org One of the most common and well-established methods for the enantioselective synthesis of (S)-ethyl 3-hydroxybutanoate is the microbial reduction of ethyl acetoacetate (B1235776) using baker's yeast (Saccharomyces cerevisiae). orgsyn.orgchemistry-online.com This enzymatic reduction is highly stereoselective, affording the (S)-enantiomer with good to excellent enantiomeric excess (e.e.). orgsyn.orgchemistry-online.com The reaction is typically carried out in water with sucrose (B13894) as an energy source for the yeast. chemistry-online.com

Table 2: Microbial and Enzymatic Reduction of Ethyl Acetoacetate elsevierpure.comchemistry-online.comtandfonline.comacs.org

BiocatalystProduct EnantiomerEnantiomeric Excess (e.e.)Reference
Baker's yeast (Saccharomyces cerevisiae)(S)-ethyl 3-hydroxybutanoate58-97% chemistry-online.com
High temperature yeast(S)-ethyl 3-hydroxybutanoate96% elsevierpure.com
Recombinant E. coli expressing Candida parapsilosis secondary alcohol dehydrogenase(R)-ethyl 4-chloro-3-hydroxybutanoate>99% tandfonline.com
Alcohol dehydrogenase SmADH31(S)-ethyl 4-chloro-3-hydroxybutanoate>99% acs.org

In addition to whole-cell systems, isolated enzymes such as alcohol dehydrogenases (ADHs) have been employed for the asymmetric reduction of β-keto esters. tandfonline.comacs.org For example, a secondary alcohol dehydrogenase from Candida parapsilosis expressed in E. coli has been used for the synthesis of (R)-ethyl 4-chloro-3-hydroxybutanoate with over 99% e.e. tandfonline.com Similarly, the alcohol dehydrogenase SmADH31 has been utilized for the synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate, also with excellent enantioselectivity. acs.org These enzymatic methods often benefit from high selectivity and the ability to operate under mild reaction conditions.

Strategies for Stereocontrol in Butenoate Synthesis

Achieving stereocontrol in the synthesis of butenoate derivatives is crucial for accessing specific isomers with desired biological activities. Various strategies have been developed to control the geometry of the double bond (E/Z isomerism) and the stereochemistry of adjacent chiral centers. For instance, a stereoselective 1,3-hydrogen allylic rearrangement of enol phosphates, catalyzed by triethylamine, has been developed to produce (E)-α,β-unsaturated esters with high stereoselectivity. nih.gov This method provides a mild and efficient route to β-phosphoroxylated (E)-α,β-unsaturated esters.

Furthermore, stereocontrolled alkylation of N-protected aspartic acid derivatives has been used in a divergent, racemization-free protocol to synthesize enantiopure triazolodiazepines, demonstrating a powerful strategy for introducing stereocenters in a controlled manner. rsc.org These examples highlight the importance of developing synthetic methods that allow for precise control over the three-dimensional arrangement of atoms in a molecule, which is a fundamental challenge in modern organic synthesis.

Derivatization Strategies for Functionalized this compound Systems

Functionalization of the ethyl butenoate framework allows for the creation of a diverse range of derivatives with significant applications. These strategies often start from ethyl 3-oxobutanoate (ethyl acetoacetate), a closely related and commercially available precursor that provides a reactive scaffold for building complexity.

A key method for synthesizing ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives involves the conjugate addition of β-ketoesters, such as ethyl 3-oxobutanoate, to various N-substituted maleimides. researchgate.net This reaction creates a succinimide (B58015) ring system attached to the butanoate backbone. researchgate.netbeilstein-archives.org These ketoester derivatives of succinimide have been investigated for their biological potential. researchgate.netbeilstein-archives.org

Research has been conducted to evaluate the antibacterial, anthelmintic, and cytotoxic potentials of these synthesized compounds. researchgate.netorgsyn.org In one study, four different derivatives were synthesized and tested. researchgate.net For instance, compound 2 in the study, a specific derivative of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate, showed notable antibacterial potency. beilstein-archives.orgorgsyn.org All four synthesized compounds exhibited excellent anthelmintic activity against Pheretima posthuma and Ascaridia galli, in some cases surpassing the standard drug, albendazole. beilstein-archives.orgorgsyn.org

The cytotoxic potential of these derivatives was evaluated against brine shrimp nauplii. researchgate.net The results, when compared to the standard drug etoposide, are summarized in the table below.

Cytotoxic Potential of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives

CompoundSubstituent (on Maleimide Nitrogen)LC₅₀ (μg/ml)
1N-phenyl765
2N-(4-chlorophenyl)280
3N-benzyl510
4N-(4-methoxybenzyl)435
Etoposide (Standard)N/A9.8

Ethyl 3-amino-2-butenoate, an enamine derivative of ethyl 3-oxobutanoate, serves as a valuable intermediate in the synthesis of various industrial chemicals and pharmaceuticals, particularly heterocyclic compounds. ucc.ie Several methods exist for its preparation, typically involving the reaction of ethyl 3-oxobutanoate (ethyl acetoacetate) with an ammonia (B1221849) source.

Common synthetic approaches include:

Reaction with Ammonium (B1175870) Acetate (B1210297) in Methanol (B129727): Stirring ethyl acetoacetate with a significant excess of ammonium acetate in methanol at room temperature for several days yields the desired ethyl 3-amino-2-butenoate after workup. ucc.ienih.gov

Reaction with Ammonium Acetate in Ethanol: Refluxing ethyl acetoacetate and ammonium acetate in ethanol also produces the target compound. ucc.ie

Reaction with Ammonium Carbamate (B1207046): The reaction can also be performed by refluxing ethyl acetoacetate with ammonium carbamate in absolute ethanol. ucc.ie

Reaction with Amines: Depending on the reaction conditions, the reaction of ethyl 3-oxobutanoate with aromatic amines can lead to either acylation products or the desired condensation products, which are N-substituted ethyl 3-amino-2-butenoate analogs. nih.gov For example, reacting 3-amino-9-ethylcarbazole (B89807) with ethyl-3-oxobutanoate in the presence of catalytic hydrochloric acid favors the formation of the condensation product, ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate. nih.gov

These β-amino acid derivatives are precursors to medicinally relevant molecules like β-lactam antibiotics. nih.gov

The ethyl butenoate scaffold can be further functionalized to form highly reactive diazo and iminobutenate derivatives.

Diazo Derivatives: Ethyl 2-diazo-3-oxobutanoate (also known as ethyl diazoacetoacetate) is a key reactant for synthesizing various heterocyclic compounds. sigmaaldrich.com The primary method for its synthesis is the diazo transfer reaction . ucc.ie This process involves reacting ethyl 3-oxobutanoate (ethyl acetoacetate) with a diazo transfer reagent, such as methanesulfonyl azide (B81097) (mesyl azide), in the presence of a base like triethylamine. ucc.ie The mechanistic pathway of this reaction has been studied using real-time monitoring techniques like FlowNMR. researchgate.netucc.ie Ethyl 2-diazo-3-oxobutanoate is a precursor to alkoxycarbonylketenes, which can undergo reactions like electrophilic ring expansion with aziridines to produce oxazolines. beilstein-archives.org

Iminobutenate Derivatives: As discussed previously (Section 2.3.2), the reaction of ethyl 3-oxobutanoate with primary amines leads to the formation of N-substituted ethyl 3-amino-2-butenoates. nih.gov These compounds are stable enamines, which are tautomers of the corresponding iminobutenates. The reaction direction (towards condensation or acylation) can be influenced by temperature and the presence of catalysts. nih.gov For instance, refluxing 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate in toluene (B28343) alone yields the acylation product, whereas adding a catalytic amount of acid shifts the equilibrium towards the formation of the enamine/iminobutenate condensation product. nih.gov

Reaction Mechanisms and Transformations of Ethyl 3 Butenoate

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the ester group in ethyl 3-butenoate is electrophilic and serves as a primary site for nucleophilic attack.

Grignard Reagent Additions and Subsequent Protonation

The reaction of esters with Grignard reagents (R-MgX) is a well-established method for the formation of tertiary alcohols. This transformation proceeds via a double addition of the Grignard reagent to the carbonyl carbon. masterorganicchemistry.comrsc.org In the case of this compound, an α,β-unsaturated ester, the reaction primarily occurs at the carbonyl group (1,2-addition) rather than the double bond (1,4-conjugate addition), especially in the absence of copper salts. ehu.eusresearchgate.net

The mechanism involves two main stages:

Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which is unstable. chemistrysteps.com The intermediate collapses, expelling the ethoxide (-OEt) leaving group to form a ketone intermediate. masterorganicchemistry.comchemistrysteps.com This ketone is more reactive than the starting ester. rsc.org

Nucleophilic Addition: The newly formed ketone rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com This second nucleophilic attack generates a new tetrahedral intermediate, a magnesium alkoxide salt.

Protonation: Subsequent workup with an aqueous acid (like H₃O⁺) protonates the alkoxide to yield the final tertiary alcohol product. nih.gov

Table 1: General Mechanism of Grignard Reagent Addition to this compound

StepDescriptionIntermediate/Product
1 Nucleophilic attack by the first equivalent of Grignard reagent (R-MgX) on the ester carbonyl.Tetrahedral alkoxide intermediate
2 Elimination of the ethoxide leaving group (⁻OEt) to form a ketone.Ketone intermediate
3 Nucleophilic attack by the second equivalent of Grignard reagent on the ketone carbonyl.Tertiary magnesium alkoxide
4 Protonation of the alkoxide during acidic workup.Tertiary alcohol

Mechanistic Studies of Ester Hydrolysis and Saponification

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and is the reverse of Fischer esterification. thegoodscentscompany.comacs.org The ester is typically heated with an excess of water in the presence of a strong acid catalyst. thegoodscentscompany.com The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by a water molecule on the activated carbonyl carbon.

Proton transfer from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination of ethanol (B145695) and deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product (3-butenoic acid). youtube.com

Base-Promoted Hydrolysis (Saponification): Saponification is the hydrolysis of an ester using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). This process is effectively irreversible because the final step involves an acid-base reaction. masterorganicchemistry.comyoutube.com The mechanism is as follows:

Nucleophilic attack of a hydroxide ion (⁻OH) on the ester carbonyl carbon, forming a tetrahedral intermediate.

The intermediate collapses, eliminating the ethoxide ion (⁻OEt) as the leaving group and forming the carboxylic acid.

The highly basic ethoxide ion immediately deprotonates the newly formed 3-butenoic acid in a rapid and irreversible acid-base reaction. This produces ethanol and the sodium salt of the carboxylic acid (sodium 3-butenoate). masterorganicchemistry.com

The saponification of esters like ethyl acetate (B1210297) is typically a second-order reaction, being first order in both the ester and the hydroxide ion.

Table 2: Comparison of Hydrolysis Mechanisms for this compound

FeatureAcid-Catalyzed HydrolysisBase-Promoted Saponification
Reagent Water with acid catalyst (e.g., H₂SO₄)Aqueous base (e.g., NaOH)
Nature Reversible equilibrium acs.orgIrreversible masterorganicchemistry.comyoutube.com
Key Step Protonation of carbonyl to activate it youtube.comNucleophilic attack by hydroxide ion
Final Products 3-Butenoic acid and ethanolSalt of 3-butenoic acid and ethanol

Electrophilic Transformations of the Butenoate Moiety

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.

OH Radical Addition Mechanisms and Kinetics

In atmospheric chemistry, the degradation of volatile organic compounds (VOCs) is often initiated by reaction with hydroxyl (OH) radicals. For unsaturated compounds like this compound, the reaction with OH radicals can proceed via two primary pathways: addition to the C=C double bond or abstraction of a hydrogen atom.

The kinetics of these reactions are typically fast. Rate constants for the gas-phase reactions of OH radicals with various butene isomers at room temperature are on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. For example, the rate constant for the reaction with 1-butene (B85601) is approximately 3.14 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. A comparative kinetic study of 3-buten-1-ol (B139374) and 1-butene showed that the presence of the hydroxyl group slightly enhanced the reaction rate compared to the simple alkene. Based on these related compounds, the atmospheric lifetime of this compound, determined by its reaction with OH radicals, is expected to be short.

Table 3: OH Radical Reaction Rate Constants for Related Unsaturated Compounds

CompoundRate Constant (k_OH) at ~298 K(cm³ molecule⁻¹ s⁻¹)Reference
1-Butene3.14 x 10⁻¹¹
cis-2-Butene5.61 x 10⁻¹¹
trans-2-Butene6.40 x 10⁻¹¹
3-methyl-2-butenal6.21 x 10⁻¹¹

Note: Data for this compound is not explicitly available but is expected to be of a similar magnitude.

Electrophilic Attack at Vinylic and Vinylogous Positions

The double bond in this compound can act as a nucleophile, attacking electrophilic species. This is a characteristic reaction of alkenes. The mechanism of a general electrophilic addition involves the π-bond attacking an electrophile (E⁺), forming a carbocation intermediate and a new C-E bond. This carbocation is then attacked by a nucleophile to give the final addition product.

The term "vinylic position" refers to the carbons of the double bond (C3 and C4). "Vinylogous" reactivity refers to the transmission of electronic effects through the conjugated π-system. While this compound is not a conjugated system, its isomer, ethyl 2-butenoate, is. In related conjugated systems, electrophilic attack can occur at the vinylogous position (the γ-carbon), which is an extension of the reactivity of the α,β-unsaturated system. Such reactions, known as vinylogous reactions, are important for building molecular complexity.

Rearrangement and Tautomerization Processes

This compound can undergo isomerization to form its more thermodynamically stable isomer, ethyl 2-butenoate (ethyl crotonate). The driving force for this rearrangement is the formation of a conjugated system where the C=C double bond is in conjugation with the C=O double bond of the ester.

This type of alkene isomerization can be catalyzed by transition metals, such as rhodium. ehu.eus The mechanism often involves the in-situ generation of a metal-hydride species (Rh-H). researchgate.net The catalytic cycle is generally believed to proceed via:

Coordination of the alkene to the rhodium-hydride complex.

Reversible insertion of the alkene into the Rh-H bond (hydrometallation).

A subsequent β-hydride elimination to form the isomerized (internal) alkene and regenerate the metal-hydride catalyst.

This process typically leads to the thermodynamic mixture of isomeric alkenes. researchgate.net Base-catalyzed isomerization is also a known process for systems with acidic protons, where a base can abstract a proton to form a resonance-stabilized enolate ion, which can then be protonated to give the conjugated isomer.

Tautomerization, the interconversion of constitutional isomers, is most commonly seen in compounds with keto-enol forms, such as ethyl 3-oxobutanoate. This compound itself does not possess the structure for classical keto-enol tautomerism. Its primary rearrangement pathway is the double bond migration described above.

Keto-Enol Tautomerism in Ethyl 3-oxobutanoate Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). libretexts.org In the case of ethyl 3-oxobutanoate, also known as ethyl acetoacetate (B1235776), this equilibrium is a well-studied phenomenon. oxfordreference.com The molecule coexists as two distinct constitutional isomers: the ketone tautomer and the enol tautomer, which are readily interconverted. libretexts.orgumsl.edu

Under normal conditions, the equilibrium for simple carbonyl compounds strongly favors the more stable keto form. libretexts.org For ethyl 3-oxobutanoate, however, the enol form gains stability through the formation of an intramolecular hydrogen bond and a conjugated π-system. masterorganicchemistry.com The keto tautomer is generally more stable due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org Despite this, ethyl 3-oxobutanoate contains a significant portion of the enol form at equilibrium, approximately 7% under normal conditions. oxfordreference.com

The position of this equilibrium is highly sensitive to the solvent. masterorganicchemistry.comcdnsciencepub.com In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored, while polar solvents can disrupt this internal hydrogen bond, shifting the equilibrium toward the keto form. masterorganicchemistry.comcdnsciencepub.com Studies using 1H NMR have quantified this solvent dependency, showing the percentage of the enol tautomer varying significantly with the polarity of the medium. masterorganicchemistry.com For instance, the enol tautomer concentration ranges from less than 2% in highly polar deuterium (B1214612) oxide (D₂O) to as high as 49% in non-polar carbon tetrachloride (CCl₄). masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Table 1: Effect of Solvent on Enol Tautomer Percentage in Acetoacetic Acid Derivatives

This table illustrates the solvent-dependent equilibrium of keto-enol tautomerism. Data derived from 1H NMR studies. masterorganicchemistry.com

SolventEnol Tautomer Percentage (%)
Deuterium Oxide (D₂O)<2%
Carbon Tetrachloride (CCl₄)49%

Nitrile-Ketenimine Tautomerism in Dicyano-butenoate Derivatives

Tautomerism is not limited to keto-enol systems; nitriles can also exhibit this phenomenon, particularly in the form of nitrile-ketenimine tautomerism. nih.gov This type of tautomerism involves the migration of a proton between a carbon atom and a nitrogen atom, resulting in an equilibrium between a nitrile (-C≡N) and a ketenimine (-C=C=N-) functional group.

The study of this equilibrium can be complex, but mass spectrometry has been employed to investigate the tautomerism of certain nitriles. nih.gov By analyzing the fragmentation patterns in the mass spectra at different temperatures and electron energies, it is possible to assign specific fragments to each tautomer. nih.gov This technique allows for the determination of the heats of tautomerization, providing thermodynamic insight into the relative stabilities of the nitrile and ketenimine forms. nih.gov While specific studies on dicyano-butenoate derivatives are not detailed in the provided search results, the principles of nitrile-ketenimine tautomerization are applicable to molecules containing the requisite structural features.

Cycloaddition and Annulation Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. rsc.orgnih.gov Vinyldiazoacetates, which are derivatives of butenoates containing a diazo group, are particularly versatile reagents in these transformations, often serving as 1,3-dipole synthons. nih.govrsc.org

Catalytic [3+2] Annulation of Vinyldiazoacetates

The [3+2] cycloaddition is a common reaction pathway for vinyldiazoacetates, leading to the formation of five-membered rings. nsf.gov These reactions are typically catalyzed by transition metals like rhodium, gold, or copper, which react with the vinyldiazoacetate to form a metal carbene intermediate. researchgate.netnih.govnih.gov This electrophilic intermediate can then react with a variety of dipolarophiles or nucleophiles. nih.gov

A range of substrates can participate in these annulations. For example, rhodium-catalyzed reactions of vinyldiazoacetates with nitrones can produce 2,5-dihydroisoxazoles. researchgate.net Gold-catalyzed reactions with enol ethers or styrenes can yield functionalized cyclopentene (B43876) derivatives. nih.gov The choice of catalyst and the substitution pattern on the vinyldiazoacetate can influence the reaction pathway and selectivity. nih.gov For instance, the Lewis acid B(C₆F₅)₃ has been used as a transition-metal-free catalyst for the diastereoselective [3+2] cycloaddition of vinyldiazo esters with nitrones to form isoxazolidine-based diazo compounds. nih.gov This method provides a complementary diastereoselectivity to that observed with gold catalysts, which is attributed to the steric demands of the borane (B79455) catalyst. nih.gov

Table 2: Catalyst Influence on Diastereoselectivity in [3+2] Cycloaddition of Vinyldiazo Esters and Nitrones

This table compares the diastereomeric outcomes of the same reaction under different catalytic systems. nih.gov

Catalyst SystemMajor DiastereoisomerKey Feature
Gold (Au) CatalystsynTransition-metal catalyzed pathway. nih.gov
Borane (B(C₆F₅)₃)antiLewis acid catalysis with high steric demand. nih.gov

Formal [3+3] Cycloaddition of Vinyldiazo Compounds

In addition to [3+2] pathways, vinyldiazo compounds can also participate in formal [3+3] cycloaddition reactions to construct six-membered heterocyclic rings. nih.gov A rhodium(II)-catalyzed reaction between cyclic nitronates and vinyl diazoacetates exemplifies this transformation. nih.gov In this process, the vinyl diazoacetate effectively acts as a three-carbon synthon.

The reaction proceeds as a [3+3]-annulation, yielding bicyclic unsaturated nitroso acetals with excellent diastereoselectivity. nih.gov Optimization studies have shown that rhodium(II) octanoate (B1194180) is a preferred catalyst for this transformation, with tetrahydrofuran (B95107) (THF) being the most effective solvent. nih.gov This reaction is distinct from the more common [3+2] cycloaddition of nitronates and provides access to unique polycyclic frameworks. nih.gov While less common, a formal [3+3] pathway has also been observed in the reaction of vinyldiazoacetates with nitronates, contrasting with the more typical [3+2] route. researchgate.net Furthermore, rhodium catalysts have been successfully employed in the asymmetric dearomative [4+3]-cycloaddition of vinylindoles with vinyldiazoacetates, producing cyclohepta[b]indoles with high enantioselectivity. acs.orgthieme-connect.com

Table 3: Selected Catalyst Screening for [3+3] Annulation of Nitronates and Vinyl Diazoacetates

This table shows the yield of the target product using different rhodium catalysts in THF. nih.gov

CatalystYield (%)
Rh₂(oct)₄85
Rh₂(OAc)₄75
Rh₂(tfa)₄72

Catalytic Applications in Ethyl 3 Butenoate Chemistry

Transition Metal Catalysis for Bond Formation

Transition metal catalysis offers powerful tools for the functionalization of olefins like ethyl 3-butenoate. Catalysts based on gold, nickel, palladium, and ruthenium have been developed to mediate a range of synthetic transformations.

Gold-Catalyzed Reactions with Alkenyl- and Alkynylsilanes

While the gold-catalyzed reaction of this compound specifically with alkenyl- or alkynylsilanes is not extensively documented in the surveyed literature, gold catalysis is well-established for the activation of other unsaturated systems. For instance, gold(III) catalysts have been shown to activate α,β-unsaturated aldehydes, which possess a related conjugated system, facilitating reactions such as Mukaiyama-Michael additions and [2+2] cycloadditions. nih.gov In these cases, the gold catalyst functions as a Lewis acid, activating the unsaturated carbonyl moiety towards nucleophilic attack. nih.gov This reactivity highlights a potential, though not yet fully explored, avenue for the functionalization of unsaturated esters like this compound.

Nickel-Catalyzed Dicarbofunctionalization

Nickel-catalyzed dicarbofunctionalization has become a potent method for the simultaneous formation of two carbon-carbon bonds across an alkene. For β,γ-unsaturated esters, a class to which this compound belongs, achieving regiocontrol is a significant challenge. Research has shown that a directing group strategy can effectively control the regioselectivity of 1,2-dicarbofunctionalization. nih.gov

One successful approach involves the use of an 8-aminoquinoline (B160924) (AQ) auxiliary as a bidentate directing group on the carboxylic acid moiety of the substrate. This strategy has been applied to the nickel-catalyzed conjunctive cross-coupling between β,γ-alkenyl carbonyl compounds, aryl iodides, and alkylzinc reagents. rsc.org The reaction typically employs a Ni(cod)₂ catalyst and proceeds with excellent regioselectivity, leading to the formation of β,γ-dicarbofunctionalized products. nih.govrsc.org The process is notable for being the first three-component 1,2-dicarbofunctionalization of non-conjugated alkenes that involves a C(sp³)–C(sp³) reductive elimination step. rsc.org

The general utility of nickel catalysis in this area is expanding, with asymmetric variants being developed that use chiral ligands, such as bioxazoline (biOx), to induce enantioselectivity. nih.govacs.org

Representative Substrates in Nickel-Catalyzed Dicarbofunctionalization

Substrate Type Electrophile Nucleophile Catalyst System Ref
Benzyl acrylate Redox-Active Ester (RAE) Phenyl zinc halide NiCl₂·glyme / bipyridyl ligand nih.gov
β,γ-Unsaturated Alkenyl Carbonyl (with AQ directing group) Aryl Iodide Alkylzinc reagent Ni(cod)₂ rsc.org

Palladium-Catalyzed Carbonylative Spirolactonization

Based on the conducted research, specific literature detailing the palladium-catalyzed carbonylative spirolactonization of this compound could not be identified. While palladium-catalyzed carbonylation reactions are a broad and powerful class of transformations for creating esters, amides, lactones, and lactams, a direct application for the synthesis of spirolactones from this compound is not documented in the provided search results. organic-chemistry.org

Ruthenium-Catalyzed Z-Selective Cross Metathesis

Olefin metathesis is a cornerstone of modern organic synthesis for forming carbon-carbon double bonds. A significant challenge has been the selective synthesis of the less thermodynamically stable Z-isomer. Recently, ruthenium-based catalysts have been developed that exhibit high Z-selectivity, particularly in the cross metathesis of allylic-substituted olefins such as this compound. uni-rostock.de

Ruthenium catalysts bearing a chelating N-heterocyclic carbene (NHC) ligand have demonstrated exceptional performance. nih.gov These catalysts, featuring specific structural elements like a chelating N-adamantyl substituent and a bidentate nitrato ligand, are key to achieving high Z-selectivity in a wide array of metathesis reactions. For the cross metathesis of allylic-substituted olefins, these advanced catalysts can achieve Z:E selectivities typically greater than 95:5 with good chemical yields. organic-chemistry.orgrsc.org This methodology is tolerant of various functional groups and represents a significant advancement over previous generations of metathesis catalysts that favored the E-isomer.

Performance of Z-Selective Ruthenium Catalysts with Allylic Substrates

Catalyst Type Substrate Class Typical Yield Typical Z:E Selectivity Ref
Ru-NHC with chelating N-adamantyl group Allylic-substituted olefins Up to 88% >95:5 organic-chemistry.org

Biocatalysis and Enzymatic Transformations

Biocatalysis provides a green and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, are widely used for their ability to perform reactions under mild conditions with high enantioselectivity.

Lipase-Catalyzed Enantioselective Acylation and Alcoholysis

Lipases are hydrolases that are highly effective at catalyzing the formation and hydrolysis of esters. Their catalytic mechanism in non-aqueous media is often described by a Ping-Pong Bi-Bi model. In this mechanism, the enzyme first reacts with an acyl donor (like an ester or acid) to form a covalent acyl-enzyme intermediate. This intermediate then reacts with a nucleophile, such as an alcohol (alcoholysis) or water (hydrolysis), to release the product and regenerate the free enzyme.

This catalytic cycle is central to the kinetic resolution of racemic mixtures. In the context of compounds related to this compound, a lipase (B570770) could be used to resolve a racemic alcohol by selectively acylating one enantiomer, leaving the other unreacted. Alternatively, in a process of enantioselective alcoholysis, a lipase could selectively catalyze the reaction of one enantiomer of a racemic ester with an alcohol. The efficiency and enantioselectivity of these reactions are influenced by several factors, including the choice of lipase, the solvent, and the water activity of the medium. For instance, lipases are generally more rigid in non-aqueous solvents, which can impact the mobility of the active site and influence selectivity.

Microbial Reduction for Stereoselective Synthesis

The stereoselective synthesis of chiral molecules is of paramount importance in the fine chemicals and pharmaceutical industries. Microbial transformations offer an environmentally benign and highly selective alternative to traditional chemical methods for the production of enantiomerically pure compounds. While direct microbial reduction of the carbon-carbon double bond in this compound is not extensively documented in scientific literature, the microbial reduction of the structurally related compound, ethyl acetoacetate (B1235776), to produce chiral ethyl 3-hydroxybutanoate is a widely studied and illustrative example of microbial stereoselectivity. This process highlights the potential of microorganisms to serve as effective biocatalysts for generating valuable chiral building blocks.

The enzymatic reduction of the keto group in ethyl acetoacetate to a hydroxyl group can yield either the (S)- or (R)-enantiomer of ethyl 3-hydroxybutanoate, depending on the microorganism employed. Baker's yeast (Saccharomyces cerevisiae) is a classic example of a biocatalyst used for the asymmetric reduction of β-keto esters. The reduction using baker's yeast typically yields ethyl (S)-3-hydroxybutanoate with high enantiomeric excess. elsevierpure.comethz.ch This stereoselectivity is attributed to the action of oxidoreductases within the yeast cells that preferentially deliver a hydride to one face of the carbonyl group.

Conversely, the (R)-enantiomer of ethyl 3-hydroxybutanoate can be obtained through different microbial systems. For instance, the bacterium Zoogloea ramigera is known to produce poly(R)-3-hydroxybutanoate, which can be subsequently converted to ethyl (R)-3-hydroxybutanoate. elsevierpure.com Furthermore, specific ketoreductases (KREDs) have been identified and engineered to exhibit high stereoselectivity for the production of the (R)-enantiomer from ethyl acetoacetate. These enzymes offer the advantage of high conversion rates and excellent enantiomeric excess under mild reaction conditions, making them suitable for industrial-scale synthesis.

The table below summarizes the microbial systems used for the stereoselective reduction of ethyl acetoacetate, a proxy for the potential stereoselective transformations involving butenoate structures.

Table 1: Microbial Systems for the Stereoselective Reduction of Ethyl Acetoacetate

Microorganism/Enzyme Substrate Product Enantiomeric Excess (ee) Reference
Saccharomyces cerevisiae (Baker's Yeast) Ethyl acetoacetate Ethyl (S)-3-hydroxybutanoate 83-90% elsevierpure.comethz.ch
High temperature yeast Ethyl acetoacetate Ethyl (S)-3-hydroxybutanoate 96% elsevierpure.com
Zoogloea ramigera Poly(R)-3-hydroxybutanoate (from glucose) Ethyl (R)-3-hydroxybutanoate 100% elsevierpure.com

Bioremediation and Degradation by Microbial Enzymes

The widespread use of industrial chemicals necessitates an understanding of their environmental fate and the development of effective bioremediation strategies. This compound, as an unsaturated ester, is susceptible to microbial degradation through enzymatic pathways. Microorganisms in soil and aquatic environments possess a diverse array of enzymes capable of breaking down such compounds, ultimately mineralizing them to carbon dioxide and water.

The initial step in the microbial degradation of this compound is likely the cleavage of the ester bond, a reaction catalyzed by esterases. These hydrolytic enzymes are ubiquitous in the microbial world and are known to act on a wide range of esters. For instance, studies on the degradation of vinyl acetate (B1210297), a structurally similar compound, by Pseudomonas fluorescens have shown that an esterase initiates the degradation process by hydrolyzing the ester linkage to produce vinyl alcohol and acetic acid. nih.gov Similarly, microbial communities have been observed to degrade vinyl ester resins through the enzymatic chain scission of ester bonds. researchgate.net

Following the initial hydrolysis of this compound, the resulting products would be 3-butenoic acid and ethanol (B145695). Both of these compounds are readily metabolized by a wide variety of microorganisms. Ethanol serves as a simple carbon and energy source. The degradation of 3-butenoic acid, an unsaturated carboxylic acid, would likely proceed through pathways established for fatty acid metabolism. Research on the anaerobic biodegradation of alkyl esters in marine sediments has indicated that unsaturated esters are degraded more rapidly than their saturated counterparts, suggesting that the double bond can be readily transformed by microbial enzymes. researchgate.net

The probable enzymatic degradation pathway for this compound is outlined below:

Table 2: Proposed Microbial Degradation Pathway for this compound

Step Reaction Enzyme Class Intermediate Products
1 Ester Hydrolysis Esterase 3-Butenoic acid, Ethanol
2 Oxidation of Ethanol Alcohol Dehydrogenase Acetaldehyde
3 Oxidation of Acetaldehyde Aldehyde Dehydrogenase Acetic Acid
4 Activation of 3-Butenoic Acid Acyl-CoA Synthetase 3-Butenoyl-CoA
5 Isomerization/Reduction of C=C bond Enoyl-CoA Isomerase/Reductase Butyryl-CoA
6 β-Oxidation Various Acetyl-CoA

This proposed pathway illustrates the metabolic versatility of microorganisms in breaking down synthetic compounds like this compound. The enzymes involved are common in microbial metabolic networks, suggesting that this compound is unlikely to persist in environments with active microbial populations.

Table 3: Compound Names Mentioned in the Article

Compound Name
3-Butenoic acid
Acetaldehyde
Acetic Acid
Acetyl-CoA
3-Butenoyl-CoA
Butyryl-CoA
Ethanol
This compound
Ethyl acetoacetate
Ethyl (R)-3-hydroxybutanoate
Ethyl (S)-3-hydroxybutanoate
Poly(R)-3-hydroxybutanoate
Vinyl acetate

This compound is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . nih.govinnexscientific.com It is also known by synonyms such as ethyl but-3-enoate (B1239731) and 3-butenoic acid, ethyl ester. nih.gov This colorless liquid is utilized in the flavor and fragrance industries and serves as a solvent and intermediate in organic synthesis. guidechem.com Its structure contains an ester functional group and a terminal alkene.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3 Butenoate Systems

Mass Spectrometry for Molecular Characterization and Fragmentation Pathways Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information by analyzing the mass-to-charge ratio (m/z) of ions produced from the molecule.

Electron ionization (EI) mass spectrometry typically produces a molecular ion (M⁺•) and fragment ions. The fragmentation pattern is characteristic of the compound's structure. Analyzing the m/z values of the fragment ions and their relative abundances can help elucidate the structure and identify functional groups. libretexts.orggatech.edu Fragmentation pathways often involve the cleavage of weaker bonds and rearrangements. orgchemboulder.com For esters, common fragmentation pathways include McLafferty rearrangement and alpha cleavage. libretexts.org While specific fragmentation pathways for ethyl 3-butenoate were not detailed in the search results, general principles of ester fragmentation apply. The presence of the alkene functionality would also influence the fragmentation, potentially leading to allylic cleavage. Mass spectrometry is also a sensitive method for studying tautomeric forms, as different tautomers can exhibit distinct fragmentation patterns. conicet.gov.arresearchgate.net This capability allows for the detection and characterization of even minor tautomeric species. researchgate.net GC-MS, which combines gas chromatography for separation with mass spectrometry for detection, is a common technique for analyzing volatile organic compounds like this compound, allowing for the identification of components in a mixture based on their retention times and mass spectra. nih.govnih.gov

GC-MS Analysis for Identification and Tautomerism Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for confirming its presence in a sample by matching its retention time and mass spectrum to those of a known standard or a spectral library. nih.gov

GC-MS can also provide insights into the potential for tautomerism in systems containing this compound. While the primary structure of this compound is an ester with a terminal double bond, some compounds with similar functional groups can exhibit tautomeric equilibria, such as keto-enol or imine-enamine tautomerism. conicet.gov.ar Studies on related compounds have demonstrated that mass spectrometry can be a very sensitive method for studying tautomeric equilibria, capable of detecting forms that might be present in minor contributions and potentially undetected by other techniques. researchgate.net In GC-MS experiments, the separation of tautomers in the analytical column can be challenging, but the different fragmentation pathways of the tautomeric forms can be utilized for their identification. conicet.gov.arresearchgate.net It has been suggested that significant interconversion of tautomeric forms in the gas phase following electron-impact ionization in the mass spectrometer's ion source does not seem to occur before fragmentation. conicet.gov.arresearchgate.net

Fragmentation Patterns and Mechanism Elucidation

Electron Ionization (EI) is a common ionization method in GC-MS where volatile compounds are bombarded with high-energy electrons (typically 70 eV), resulting in ionization and subsequent fragmentation of the molecule. nih.gov The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure and can be used for identification and structural elucidation. libretexts.org

For esters like this compound, common fragmentation pathways involve cleavage of bonds adjacent to the carbonyl group and potential hydrogen rearrangements. libretexts.org The molecular ion peak corresponds to the intact molecule minus an electron. docbrown.info Fragment ions are formed due to bond cleavages, and their abundance is related to their likelihood of occurrence and stability. nih.gov Analyzing the mass-to-charge (m/z) ratios and relative abundances of these fragment ions provides valuable information about the compound's structural features. While specific fragmentation patterns for this compound were not extensively detailed in the search results, general principles of ester fragmentation would apply, including potential losses of the alkoxy group (-OR) and fragments related to the hydrocarbon chain and the carbonyl moiety. libretexts.org Elucidation of fragmentation mechanisms often involves analyzing the mass spectra of isotopically labeled compounds and using computational methods to understand the energetics and pathways of bond dissociation. thieme-connect.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure of a compound. While this compound is a liquid at room temperature (Boiling Point: 119.00 °C), X-ray crystallography can be applied to its solid or crystalline derivatives or co-crystals. thegoodscentscompany.com

Studies on related compounds, such as ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate and ethyl-Z-3-amino-2-benzoyl-2-butenoate, demonstrate the power of X-ray crystallography in confirming molecular structures, including the configuration of double bonds (E/Z isomers) and the presence of intramolecular interactions like hydrogen bonds. mdpi.comcapes.gov.brnih.gov For instance, X-ray diffraction has been used to confirm intramolecular hydrogen bonding and planar geometry in related structures. benchchem.com Crystal data, including space group, unit cell dimensions, and the number of molecules per unit cell (Z), are obtained from X-ray diffraction experiments. mdpi.comnih.gov Refinement of the crystallographic data leads to a detailed model of the molecular structure in the crystal lattice. nih.gov

Chromatographic Methodologies for Analysis and Separation

Chromatographic techniques are essential for the analysis and separation of this compound from mixtures, as well as for assessing its purity and quantifying its concentration.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. GC is particularly well-suited for analyzing the purity of this compound and quantifying its amount in various samples. researchgate.netmdpi.com

In GC analysis, the compound's retention time under specific column and temperature conditions is a key parameter for identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis using calibration curves with external or internal standards. nih.govrsc.org GC has been used for the quantitative analysis of various esters, including ethyl butanoate (an isomer of this compound), in complex matrices like wine and stool samples. nih.govembrapa.brresearchgate.net Quantitative analysis by GC-MS often involves preparing standard solutions at different concentrations and using an internal standard to account for variations in sample preparation and instrument response. rsc.org

Liquid Chromatography Techniques (e.g., UPLC) for Complex Mixtures

Liquid Chromatography (LC) techniques, such as Ultra-Performance Liquid Chromatography (UPLC), are valuable for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC, or for separating components in complex mixtures. LC separates compounds based on their interactions with a stationary phase and a mobile liquid phase. nih.gov

While GC is often preferred for more volatile esters, LC techniques, particularly in combination with mass spectrometry (LC-MS), are powerful for analyzing complex matrices that may contain this compound alongside less volatile or more polar compounds. nih.gov UPLC offers advantages in terms of speed, resolution, and sensitivity due to the use of smaller stationary phase particles. sielc.comsielc.com Reverse-phase HPLC methods with simple mobile phase conditions (e.g., acetonitrile, water, and an acid) have been developed for the analysis of related ethyl ester compounds. sielc.comsielc.com For LC-MS compatible applications, volatile acids like formic acid are typically used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com LC techniques are scalable and can be used for both analytical separation and preparative isolation of compounds. sielc.comsielc.com

Advanced Extraction Techniques (e.g., SPME, SBSE) for Sample Preparation

Effective sample preparation is crucial for the accurate analysis of this compound in various matrices, especially at low concentrations or in complex samples. Advanced extraction techniques aim to isolate and concentrate the analyte from the sample matrix while minimizing interference. Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are two such techniques. gcms.cznih.gov

SPME utilizes a fiber coated with an extractive phase to adsorb analytes from the sample headspace or directly from a liquid sample. nih.gov SBSE employs a stir bar coated with a sorptive material, typically polydimethylsiloxane (B3030410) (PDMS), offering a larger volume of the extractive phase compared to SPME fibers, potentially leading to higher sensitivity for certain compounds. gcms.czbac-lac.gc.ca Both SPME and SBSE are solvent-free or reduce solvent usage significantly and can be coupled directly with GC for analysis. gcms.cznih.gov Studies comparing SPME and SBSE have shown that their effectiveness can be compound-dependent, with SBSE often being more effective for less polar substances due to the larger volume of the PDMS phase. researchgate.netopenagrar.de These techniques have been applied to the extraction of volatile compounds, including esters like ethyl butanoate and ethyl 3-methylbutanoate, from matrices such as wine. researchgate.netopenagrar.de The choice of extraction technique and parameters (e.g., fiber coating, extraction time, temperature) depends on the specific analyte and sample matrix. nih.gov

Computational and Theoretical Investigations of Ethyl 3 Butenoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to a wide range of molecules, providing accurate predictions of their geometries, energies, and other properties. nih.gov For a molecule like ethyl 3-butenoate, DFT calculations can elucidate its conformational preferences, electronic orbital energies, charge distribution, and potential for chemical reactions.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. cnr.it This involves finding the minimum energy structure on the potential energy surface. For flexible molecules like this compound, which have several rotatable single bonds, this process is part of a broader conformational analysis to identify the most stable conformers. mdpi.com

Conformational analysis of related α,β-unsaturated ketones has shown that planar trans-trans conformers are often the most stable. nih.gov For this compound, the key dihedral angles around the C-C and C-O single bonds would be systematically rotated to map the potential energy surface and identify the global minimum energy conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Generic Unsaturated Ester (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.21--
C-O (ester)1.35--
O-C (ethyl)1.45--
C=C1.34--
C-C (single)1.50--
O=C-O-125.0-
C-O-C-116.0-
C=C-C-122.0-
O=C-C-C--180.0 (trans)
C-O-C-C--180.0 (anti)

Note: This table is for illustrative purposes to show typical outputs of a geometry optimization calculation and does not represent actual calculated data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

The energies of the HOMO and LUMO can be calculated using DFT methods. For example, in a study on cytosine using DFT, the HOMO energy was found to be -6.44 eV and the LUMO energy was -1.50 eV, resulting in a HOMO-LUMO energy gap of 4.94 eV, indicating a stable molecule. rsc.org While specific values for this compound are not present in the provided search results, a similar calculation would reveal its electronic stability and susceptibility to electronic transitions. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Data from a study on Cytosine) rsc.org

ParameterValue (eV)
EHOMO-6.44
ELUMO-1.50
HOMO-LUMO Gap (ΔE)4.94
Ionization Potential (I)6.44
Electron Affinity (A)1.50
Hardness (η)2.47
Softness (S)0.41
Electronegativity (χ)3.97
Electrophilicity Index (ω)3.19

Note: This table presents data for Cytosine to illustrate the types of parameters derived from HOMO-LUMO analysis and is not data for this compound. rsc.org

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. Mulliken and Natural Bond Orbital (NBO) population analyses are two common methods used to calculate these atomic charges. These charges are crucial for understanding a molecule's polarity, reactivity, and intermolecular interactions.

Mulliken charge analysis partitions the total electron population among the different atoms in a molecule. In a computational study of cytosine, Mulliken charge analysis identified the most positively and negatively charged atoms, providing insight into the molecule's electrostatic properties. rsc.org A similar analysis for this compound would likely show that the carbonyl oxygen atom carries a significant negative charge, while the carbonyl carbon and the protons of the ethyl group would have positive charges.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a region of high electron density (red) around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles. Conversely, the protons on the carbon atoms, particularly those adjacent to the electron-withdrawing ester group, would likely show regions of positive potential (blue), indicating their susceptibility to nucleophilic attack. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. A key feature of NBO analysis is its ability to quantify the stabilization energies associated with intramolecular charge transfer (hyperconjugation) between filled (donor) and empty (acceptor) orbitals.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions (Hypothetical Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O1σ(C1-O2)5.2
LP(2) O2σ(C1-C2)2.8
π(C3=C4)σ(C2-C3)4.5
σ(C2-H)σ(C1-O2)1.1

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound. LP denotes a lone pair, and E(2) is the stabilization energy.

Intermolecular Interaction Analysis

Beyond the properties of a single molecule, computational methods can also be used to study how molecules of this compound interact with each other. These intermolecular interactions are crucial for understanding the physical properties of the substance in its condensed phases (liquid and solid).

The types of intermolecular forces at play in this compound would primarily be dipole-dipole interactions, due to the polar ester group, and weaker van der Waals forces (London dispersion forces). Computational methods like the Effective Fragment Potential (EFP) can be used to calculate the energies of these interactions, breaking them down into components such as electrostatic, polarization, dispersion, and exchange-repulsion energies.

Analysis of intermolecular interactions can reveal how molecules pack in a crystal lattice and can help to explain bulk properties like boiling point and solubility. While specific studies on the intermolecular interactions of this compound were not found in the search results, the general principles suggest that the polar ester group would be a key driver of these interactions.

Reaction Mechanism Modeling and Kinetic Simulations

Theoretical modeling is crucial for elucidating the detailed pathways of chemical reactions. For esters like this compound, computational methods such as Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, providing evidence for whether a reaction proceeds through a concerted (single-step) or stepwise mechanism.

For example, theoretical studies on the acid-catalyzed synthesis of ethyl acetate (B1210297), a related saturated ester, have used DFT calculations to model the reaction pathway. chemsynthesis.com These studies optimize the geometries of reactants, intermediates, transition states, and products. chemsynthesis.com The energy barrier for each step can be calculated, with the highest barrier identifying the rate-determining step of the reaction. chemsynthesis.com For many acyl-transfer reactions of esters, theoretical calculations support a stepwise mechanism involving a tetrahedral intermediate. chemsynthesis.com

An Intrinsic Reaction Coordinate (IRC) analysis can further confirm the reaction pathway by simulating the molecular trajectory from a transition state down to the corresponding reactants and products. While specific studies modeling the reaction mechanisms of this compound are not prominent in the literature, the established theoretical methodologies applied to other esters provide a robust framework for how such an investigation would be conducted.

Unsaturated esters released into the atmosphere are primarily degraded by reaction with hydroxyl (OH) radicals. conicet.gov.aracs.org Computational modeling is used to predict the pathways of this degradation and to calculate the reaction rate coefficients. For unsaturated esters like this compound, the main initial reaction pathway is the addition of the OH radical to the carbon-carbon double bond. acs.org Hydrogen-atom abstraction from the alkyl chain is a possible but generally much slower competing pathway.

Kinetic studies on analogous unsaturated esters, such as methyl methacrylate (B99206) and butyl acrylate, show that the reactions with OH radicals proceed via an addition mechanism, often exhibiting a negative temperature dependence which is characteristic of reactions involving a reversible formation of an initial adduct. acs.org Theoretical calculations can model the structure of this adduct and the subsequent reactions with atmospheric oxygen that lead to the formation of various oxygenated products, contributing to secondary organic aerosol (SOA) formation. conicet.gov.ar

The atmospheric lifetime of a compound is determined by its reaction rate coefficient. While the specific rate coefficient for this compound is not extensively reported, data for structurally similar unsaturated esters provide valuable context.

Table 1: Room-Temperature Rate Coefficients for the Reaction of Various Unsaturated Esters with OH Radicals

CompoundRate Coefficient (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
Methyl Methacrylate(4.30 ± 0.98) × 10⁻¹¹ acs.org
Butyl Methacrylate(6.63 ± 1.42) × 10⁻¹¹ acs.org
Butyl Acrylate(2.17 ± 0.48) × 10⁻¹¹ acs.org
Vinyl Acetate(2.48 ± 0.61) × 10⁻¹¹ acs.org

Computational Docking Studies for Ligand-Protein Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a protein target to identify potential inhibitors or activators.

The process involves generating a multitude of possible conformations of the ligand within the binding site of the protein. These poses are then "scored" using a scoring function that estimates the binding affinity, typically reported as a binding energy in kcal/mol. A more negative score generally indicates a more favorable binding interaction. Analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the protein's active site.

There are no specific computational docking studies featuring this compound as a ligand in the reviewed scientific literature. This is not unexpected, as this compound is primarily known as a flavor and fragrance compound and is not typically investigated as a potential therapeutic agent targeting specific proteins. Should a study be undertaken, the methodology would involve preparing the 3D structure of this compound and docking it into the binding site of a selected protein target to predict its binding mode and affinity.

Synthetic Applications and Derivatization of Ethyl 3 Butenoate

Chiral Building Block in Natural Product Synthesis

The transformation of achiral starting materials into enantiomerically enriched products is a cornerstone of modern synthetic chemistry, particularly in the synthesis of natural products where specific stereoisomers are responsible for biological activity. Ethyl 3-butenoate can be employed as a prochiral substrate in asymmetric synthesis, allowing for the introduction of new stereocenters.

A key strategy for this is the asymmetric Michael addition or conjugate addition. In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system of this compound, which can be rendered stereoselective through the use of chiral catalysts or auxiliaries. Organocatalysis, for example, has emerged as a powerful tool for such transformations. Chiral amines or thiourea-based catalysts can activate the enoate system towards enantioselective nucleophilic attack. While direct applications in completed natural product syntheses are part of ongoing research, this methodology establishes this compound as a valuable starting point for generating chiral synthons.

For instance, the enantioselective oxy-Michael addition to related hydroxy-α,β-enones has been used to synthesize natural products like (+)-(S)-Streptenol A, demonstrating the principle of creating chiral β-hydroxy carbonyl compounds from unsaturated precursors. nih.gov This approach, applied to this compound, would yield chiral ethyl 3-substituted-butanoates, which are versatile intermediates for a wide array of natural products. The resulting chiral ester can then be elaborated through further reactions, carrying the initial stereochemical information forward into the final complex target.

Table 1: Key Reactions for Chiral Induction

Reaction Type Catalyst/Auxiliary Resulting Intermediate
Asymmetric Michael Addition Chiral Organocatalyst (e.g., diarylprolinol ether) Enantioenriched substituted butanoate

Precursor for Amino Acids and Biologically Relevant Molecules

β-Amino acids are crucial components of various biologically active peptides and natural products, and they serve as building blocks for the synthesis of β-lactam antibiotics. hilarispublisher.com Unlike their α-amino acid counterparts, they possess an additional carbon atom between the carboxyl and amino groups, which can impart unique conformational properties and resistance to enzymatic degradation in peptides. illinois.edu

This compound is a suitable precursor for the synthesis of β-amino acids and their derivatives through several established synthetic strategies. illinois.edu One of the most direct methods is the conjugate addition of an amine source to the double bond. This can be achieved using various nitrogen nucleophiles. For instance, a chiral amine can be used to introduce the amino group stereoselectively.

Alternatively, a more common approach involves the hydroamination of the α,β-unsaturated ester. Copper-catalyzed enantioselective hydroamination has been developed for cinnamic acid derivatives to produce β-amino esters with high enantioselectivity. nih.gov This type of methodology, applied to this compound, would involve the addition of an amine across the double bond, followed by reduction or hydrolysis to yield the desired β-amino acid.

Another pathway involves the transformation of the alkene into other functional groups that can then be converted to an amine. For example, the double bond can be epoxidized and subsequently opened with an azide (B81097) source (e.g., sodium azide), followed by reduction to the amine. This sequence installs the amino group at the β-position relative to the ester, leading directly to the core structure of a β-amino acid.

Table 2: Synthetic Routes to β-Amino Acid Derivatives from this compound

Step 1 Step 2 Product Type
Conjugate addition of an amine - β-Amino ester
Epoxidation of the alkene Azide ring-opening and reduction β-Amino-γ-hydroxy ester

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The carbon-carbon double bond in this compound makes it a valuable component in cycloaddition reactions for the construction of five- and six-membered rings.

Specifically, this compound can act as a dipolarophile in [3+2] cycloaddition reactions, also known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org In this reaction, a 1,3-dipole (a molecule with a delocalized three-atom π-system) reacts with an alkene (the dipolarophile) to form a five-membered heterocycle. wikipedia.org The electron-withdrawing nature of the ester group in this compound activates the double bond, making it a suitable partner for electron-rich 1,3-dipoles.

Examples of 1,3-dipoles that can react with this compound include:

Nitrile oxides , which are generated in situ from oximes, react to form isoxazolines . These can be further elaborated; for instance, reductive cleavage of the N-O bond yields β-hydroxy ketones. wikipedia.org

Azides react to form triazolines , which can be unstable but can lead to other nitrogen-containing heterocycles or be precursors to aziridines.

Nitrones react to produce isoxazolidines , which contain a masked 1,3-amino alcohol functionality that can be revealed upon N-O bond cleavage. acs.org

These cycloaddition reactions are highly valuable as they can build molecular complexity rapidly and often with a high degree of stereocontrol, providing access to a diverse range of heterocyclic scaffolds from a simple, commercially available starting material. organic-chemistry.org

Role in the Synthesis of Prostaglandin (B15479496) D2 Metabolites

Prostaglandins (B1171923) are lipid compounds that exhibit a wide range of hormone-like effects in animals and are involved in physiological processes such as inflammation. The synthesis of prostaglandins and their metabolites is a significant area of research due to their therapeutic potential.

This compound (or its methyl ester equivalent) plays a crucial role in the late-stage synthesis of complex prostaglandin D2 (PGD2) metabolites, such as the tricyclic-PGDM methyl ester. A key challenge in the synthesis of these molecules is the stereoselective installation of the (Z)-β,γ-unsaturated ester side chain. Traditional methods like the Wittig reaction often provide poor selectivity or low yields for this specific moiety.

A modern and effective solution to this problem is the use of Z-selective cross-metathesis . In a reported total synthesis, an advanced cyclopentane (B165970) intermediate containing a terminal alkene was coupled with mthis compound using a specialized ruthenium-based metathesis catalyst (Ru-Z-Mes). This reaction selectively forms the desired (Z)-alkene bond, directly installing the butenoate side chain with high stereochemical control. This strategy circumvents the difficulties associated with other methods and provides an efficient route to the final prostaglandin metabolite. nih.gov The use of this compound in a similar cross-metathesis reaction would likewise provide the corresponding ethyl ester of the prostaglandin metabolite.

Environmental Impact and Degradation Pathways of Ethyl 3 Butenoate

Atmospheric Degradation and Lifetimes

Once released into the atmosphere, ethyl 3-butenoate is subject to degradation primarily through reactions with oxidative species. Due to the presence of a carbon-carbon double bond, its reactions with tropospheric oxidants are expected to be relatively rapid, contributing to local and regional air chemistry.

The principal removal mechanism for this compound in the troposphere during the daytime is its reaction with hydroxyl (OH) radicals. While direct kinetic data for this compound is limited, studies on its close structural analog, mthis compound, provide significant insights. The reaction is predominantly an addition of the OH radical to the double bond, with a minor pathway involving hydrogen atom abstraction.

A study using the relative-rate technique determined the rate coefficient for the reaction of OH radicals with mthis compound to be k(OH + CH2=CHCH2C(O)OCH3) = (3.16 ± 0.57) x 10-11 cm³ molecule⁻¹ s⁻¹ at 298 K and 760 Torr of synthetic air. rsc.org This rapid reaction rate suggests a short atmospheric lifetime. Based on this rate coefficient and a typical global average OH radical concentration, the atmospheric lifetime of mthis compound is estimated to be on the order of a few hours, indicating that it will be removed from the atmosphere relatively close to its emission sources. rsc.org Given the structural similarity, a comparable atmospheric lifetime is expected for this compound.

The rates of OH-initiated reactions with unsaturated esters, including those structurally similar to this compound, exhibit a notable dependence on temperature, which in turn varies with altitude. Research on mthis compound has yielded an Arrhenius expression that describes this temperature dependence over a range of 288–314 K:

k₄ = (1.90 ± 1.25) x 10⁻¹² exp[(834 ± 185)/T] cm³ molecule⁻¹ s⁻¹ rsc.org

This expression reveals a negative temperature dependence, meaning the reaction rate coefficient increases as the temperature decreases. This phenomenon is characteristic of reactions that proceed via the formation of a reversible intermediate adduct, in this case, an OH-adduct at the double bond. rsc.orgfigshare.com

The table below, derived from studies on mthis compound, illustrates the effect of temperature on the reaction rate coefficient.

Interactive Data Table: Temperature Dependence of the OH Radical Reaction Rate Coefficient for Mthis compound

Temperature (K) Rate Coefficient (k) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
288 3.9
298 3.16
314 2.3

Data is for the analogous compound mthis compound and is based on the Arrhenius expression from scientific studies. rsc.org

As altitude increases in the troposphere, the temperature generally decreases. Consequently, the rate of degradation of this compound by OH radicals is expected to increase with altitude, leading to a shorter lifetime at higher tropospheric levels compared to at sea level.

The atmospheric oxidation of volatile organic compounds (VOCs) like this compound in the presence of nitrogen oxides (NOx) is a key contributor to the formation of photochemical smog, of which ground-level ozone (O₃) is a major component. researchgate.net The reaction of this compound with OH radicals initiates a cascade of reactions that can lead to the formation of peroxy radicals (RO₂). These radicals can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂), a critical step in the photochemical production of ozone. researchgate.net

The rapid reaction rate of unsaturated esters with OH radicals suggests that they can have a significant impact on local air quality, contributing to ozone and other photooxidant formation in areas with substantial emissions. rsc.org The degradation of similar unsaturated esters is known to produce irritant compounds such as aldehydes and organic acids, which are components of photochemical smog. figshare.com

Biodegradation Studies in Aquatic and Terrestrial Environments

Information regarding the specific biodegradation of this compound in aquatic and terrestrial environments is scarce. However, insights can be drawn from studies on structurally related compounds, such as other short-chain esters.

The ester functional group is generally susceptible to enzymatic hydrolysis by a wide range of microorganisms. nih.gov Studies on vinyl acetate (B1210297), another unsaturated ester, have shown that it can be readily biodegraded in soil, sewage, and sludge under both aerobic and anaerobic conditions. asm.orgnih.gov The primary degradation step is the hydrolysis of the ester bond to form an alcohol and a carboxylic acid. nih.gov For this compound, this would yield ethanol (B145695) and 3-butenoic acid. These initial products are typically further metabolized by microorganisms.

In terrestrial environments, the biodegradation of esters has been observed to be influenced by factors such as the length of the carbon chain, with shorter chains often degrading more readily. nih.gov Research on phthalate (B1215562) esters in soil demonstrated that soil microorganisms play a major role in their degradation. nih.gov It is plausible that similar microbial processes would be responsible for the degradation of this compound in soil. The presence of a carbon-carbon double bond might also influence the degradation pathway, potentially serving as a site for enzymatic attack.

Bioaccumulation Potential and Distribution Modeling

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than in the surrounding environment. This is often estimated using the octanol-water partition coefficient (logP or log Kₒw).

For this compound, an estimated logP value of 1.540 is available. thegoodscentscompany.com Generally, substances with a logP below 3 are considered to have a low potential for bioaccumulation. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are used to predict the bioaccumulation of organic chemicals. sfu.ca These models often indicate that chemicals with a log Kₒw in the range of 4.0 to 12.2 may exhibit significant bioaccumulation in the absence of metabolic transformation. sfu.ca

Given the relatively low logP value of this compound, its potential for significant bioaccumulation in aquatic organisms is expected to be low. Furthermore, the ester linkage in this compound is susceptible to hydrolysis, both abiotically and biotically, which would facilitate its metabolism and excretion from organisms, further reducing the likelihood of bioaccumulation. Distribution modeling based on these properties would suggest that this compound is unlikely to persist and biomagnify in food webs.

Future Research Directions for Ethyl 3 Butenoate

Development of Novel Stereoselective Catalytic Systems

The development of catalytic systems capable of precise stereocontrol is a major frontier in modern organic synthesis. For ethyl 3-butenoate and related unsaturated esters, future research will likely concentrate on creating catalysts that can selectively generate specific isomers, which is crucial for applications in pharmaceuticals and fine chemicals.

While many catalytic methods exist for the more common α,β-unsaturated esters, the β,γ-unsaturation in this compound presents unique challenges and opportunities. Research is anticipated to move towards asymmetric catalysis to control the stereochemistry during transformations. One promising avenue involves the use of chiral Lewis acids or Brønsted acids. researchgate.netacs.org For instance, in reactions involving related compounds like 4-substituted (E)-2-oxo-3-butenoates, chiral copper(II) complexes have been successfully used to induce high enantioselectivity in Michael addition and Friedel-Crafts reactions. researchgate.net Future work could adapt these catalyst systems to control reactions at or near the double bond of this compound.

Furthermore, the exploration of engineered enzymes as catalysts for non-natural reactions, a field known as directed evolution, offers significant potential. acs.org Enzymes could be designed to perform highly selective additions, isomerizations, or other transformations on the this compound scaffold, providing access to chiral derivatives that are difficult to obtain through traditional chemical catalysis. The development of catalysts that can perform synergistic activation, combining multiple modes like Lewis acid and iminium activation within a single enzyme, could also enable novel and highly selective transformations. acs.org

Exploration of New Bio- and Enzymatic Production Routes

The demand for "natural" and sustainably produced chemicals is a major driver for innovation in biocatalysis. Enzymatic synthesis offers a green alternative to traditional chemical methods, which often require harsh conditions and produce unwanted byproducts. researchgate.net Future research on this compound will heavily focus on developing efficient and scalable biocatalytic production pathways.

Lipases are particularly promising enzymes for ester synthesis due to their broad substrate specificity and ability to function in non-aqueous or solvent-free systems. researchgate.netnih.gov Research on the enzymatic production of the saturated analog, ethyl butanoate, provides a strong roadmap. Studies have demonstrated high conversion yields using immobilized lipases, such as Novozym® 435 (from Candida antarctica), which enhances enzyme stability and allows for reuse over multiple cycles. nih.govresearchgate.net Future investigations will likely focus on adapting these systems for the esterification of 3-butenoic acid with ethanol (B145695). Key areas for optimization will include:

Immobilization Techniques: Developing novel supports and immobilization methods to improve the stability and reusability of lipases for producing unsaturated esters. nih.govresearchgate.net

Solvent-Free Systems: Perfecting solvent-free reaction conditions to create a greener process, reduce costs, and simplify product purification. researchgate.netnih.gov

Reactor Design: Moving from batch processes to continuous-flow packed-bed reactors to enhance productivity and facilitate industrial scale-up. nih.gov

Kinetic Modeling: Understanding the reaction kinetics, often following a Ping-Pong Bi-Bi mechanism, is crucial for process optimization and overcoming substrate inhibition. nih.govnih.gov

Chemo-enzymatic pathways also represent a growing area of interest. These multi-step syntheses combine the best of chemical and biological catalysis. For example, a renewable resource could be converted through several chemical steps to a precursor which is then subjected to a highly selective enzymatic transformation to yield a valuable chiral product, as has been demonstrated in the synthesis of chiral epoxides from related starting materials. mdpi.com

Research Focus AreaKey Objectives & StrategiesRelevant Enzyme/System
Process Optimization Increase conversion yield and productivity in solvent-free media.Immobilized Lipases (e.g., Novozym® 435)
Enzyme Reusability Develop robust immobilization techniques for long-term operational stability.Candida antarctica Lipase (B570770) B (CalB)
Industrial Scale-Up Transition from batch to continuous packed-bed reactors.Combi-lipase systems
Green Chemistry Minimize waste and energy consumption by eliminating organic solvents.Whole-cell biocatalysts

Advanced Computational Modeling of Complex Reaction Systems

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, complementing experimental work by providing insights at a molecular level. For this compound, future research will increasingly rely on advanced computational modeling to accelerate the development of new catalysts and synthetic routes.

Density Functional Theory (DFT) and other quantum mechanics methods can be used to model the potential energy surfaces of reactions involving this compound. This allows researchers to:

Elucidate Reaction Mechanisms: Identify transition states and intermediates in complex catalytic cycles, helping to explain observed selectivity and reactivity.

Design Novel Catalysts: Predict the efficacy of new catalyst designs by modeling the interactions between the catalyst and this compound. This can significantly reduce the experimental effort required for catalyst screening.

Understand Stereoselectivity: Model the non-covalent interactions in the transition state that determine the stereochemical outcome of a reaction, guiding the design of more selective catalysts.

Molecular dynamics (MD) simulations can further enhance understanding by modeling the dynamic behavior of the system, including the role of the solvent and the conformational flexibility of enzymes in biocatalytic processes. For instance, MD simulations can help explain how a lipase's structure accommodates the unsaturated substrate and how its active site promotes esterification. As computational power and algorithms improve, it will become feasible to model increasingly complex systems with higher accuracy, providing unprecedented predictive power for designing efficient and selective transformations of this compound.

Investigation of Emerging Synthetic Applications and Derivatizations

The true value of a platform chemical like this compound lies in its potential to be converted into a wide array of more complex and valuable molecules. Future research will actively explore new derivatizations and synthetic applications, expanding its utility in organic synthesis.

The terminal double bond and the ester functionality are both reactive sites that can be targeted for modification. Key areas for future synthetic exploration include:

Asymmetric Transformations: Developing methods for the asymmetric hydrogenation, epoxidation, or dihydroxylation of the double bond to create chiral building blocks.

Cross-Coupling Reactions: Utilizing the double bond in cross-coupling reactions, such as the Heck reaction or metathesis, to form new carbon-carbon bonds and build more complex molecular skeletons.

Cycloaddition Reactions: Employing this compound as a four-carbon building block in cycloaddition reactions (e.g., [4+2] or [4+3] cycloadditions) to construct cyclic and heterocyclic systems, which are common motifs in pharmaceuticals and natural products.

Functional Group Interconversion: Converting the ester group into other functionalities, such as amides, acids, or alcohols, after performing initial modifications on the double bond.

Q & A

Q. What are the optimal synthetic conditions for Ethyl 3-butenoate to maximize yield and purity?

this compound synthesis typically involves esterification of 3-butenoic acid with ethanol under acid catalysis. Key parameters include:

  • Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid are common, but immobilized enzymes (e.g., lipases) offer greener alternatives .
  • Solvent systems : Solvent-free conditions or non-polar solvents (e.g., toluene) improve equilibrium displacement via azeotropic water removal .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., olefin isomerization) . Yield optimization requires monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • NMR : 1^1H NMR peaks at δ 4.1–4.3 ppm (quartet, ester -OCH2_2) and δ 5.6–6.0 ppm (vinyl protons) confirm structure. Compare with databases like NIST Chemistry WebBook .
  • IR : Strong absorption at ~1740 cm1^{-1} (C=O stretch) and 1200–1100 cm1^{-1} (C-O ester stretch) .
  • Mass spectrometry (MS) : Molecular ion ([M+^+]) at m/z 114 and fragment ions (e.g., m/z 71 for CH2_2=CHCO+^+) validate purity .

Q. How do steric and electronic factors influence this compound’s reactivity in nucleophilic acyl substitution?

The α,β-unsaturated ester’s electron-deficient carbonyl group increases electrophilicity, favoring nucleophilic attack. Steric hindrance from the ethyl group slows reactions compared to methyl esters. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and transition states .

Advanced Research Questions

Q. How can computational modeling predict this compound’s thermodynamic properties and reaction mechanisms?

  • Software : Use Gaussian or ORCA with B3LYP/6-311++G** basis sets for geometry optimization and frequency calculations .
  • Thermodynamic data : Calculate Gibbs free energy (ΔG°) of hydrolysis or hydrogenation reactions. Validate against experimental calorimetry data (e.g., from NIST ).
  • Reaction pathways : Identify intermediates and transition states via intrinsic reaction coordinate (IRC) analysis .

Q. What experimental strategies resolve contradictions in reported kinetic data for this compound’s acid-catalyzed hydrolysis?

  • Controlled variables : Standardize pH (e.g., buffer systems), temperature (±0.1°C), and ionic strength .
  • Statistical analysis : Apply Arrhenius and Eyring equations to compare activation energies (Ea_a) across studies. Use tools like Bayesian inference to account for measurement uncertainty .
  • Isotopic labeling : 18^{18}O-tracing in hydrolysis products can distinguish between concerted and stepwise mechanisms .

Q. How should isotopic labeling studies be designed to trace this compound’s enzymatic degradation pathways?

  • Labeling strategy : Synthesize this compound with 13^{13}C at the carbonyl carbon or deuterium at the β-vinyl position .
  • Analytical methods : Track label incorporation via LC-MS/MS or 13^{13}C NMR. Enzymatic assays (e.g., with esterases) under controlled O2_2/CO2_2 atmospheres can identify intermediates .
  • Data interpretation : Use kinetic isotope effects (KIEs) to determine rate-limiting steps and enzyme-substrate binding modes .

Methodological Considerations

  • Data validation : Cross-reference experimental results with computational predictions (e.g., comparing experimental ΔH with DFT-calculated values) .
  • Contradiction analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., solvent polarity vs. temperature) that dominate experimental outcomes .
  • Literature gaps : Identify understudied areas (e.g., photostability or radical-mediated reactions) through systematic reviews using databases like PubMed and Web of Science .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.